REACTION_CXSMILES
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[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(S(O)(=O)=O)(F)(F)F.C1C(=O)N([I:25])C(=O)C1>CC#N>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([I:25])=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
|
47.6 g
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Type
|
reactant
|
Smiles
|
OC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)S(=O)(=O)O
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
108 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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ADDITION
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Details
|
diluted with H2O (300 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EA (300 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic portions were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Purification via column chromatography on silica gel (petroleum ether/ethyl acetate=5/1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g | |
YIELD: CALCULATEDPERCENTYIELD | 81626.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |